1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one
Description
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is a thiazole-based compound featuring a 1,3-thiazol-4-yl core substituted with a 1-aminoethyl group at position 2 and an acetyl group at position 4. Thiazole derivatives are known for diverse biological activities, including enzyme inhibition, antimicrobial effects, and cytotoxicity . The aminoethyl substituent may enhance solubility and interaction with biological targets, while the acetyl group contributes to electrophilic reactivity.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-[2-(1-aminoethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-4(8)7-9-6(3-11-7)5(2)10/h3-4H,8H2,1-2H3 |
InChI Key |
YGAHLORNPCHKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-bromoacetophenone with thiourea under basic conditions to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs from the evidence include:
Key Observations :
- Substituent Effects: The hydroxymethyl analog () is more polar than the phenyl-substituted compound (), which may influence bioavailability. The aminoethyl group in the target compound could bridge these properties, offering both solubility and target affinity.
- Synthetic Routes : Compounds in were synthesized via a general procedure at 40°C using heteroaryl coupling, suggesting feasible routes for the target compound .
Key Observations :
- The target compound’s aminoethyl group may mimic the hydrophilic interactions seen in hydroxymethyl derivatives () while enhancing target binding compared to phenyl analogs ().
Physical Properties
Key Observations :
- The aminoethyl group may lower melting points compared to phenyl analogs due to reduced crystallinity.
- Stability could be influenced by the amine’s susceptibility to oxidation, necessitating protective handling.
Biological Activity
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one, also known as 2-amino-1-(1,3-thiazol-4-yl)ethanone, is a compound that belongs to the thiazole family, which is recognized for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and their derivatives have been extensively studied for their pharmacological properties. This article explores the biological activity of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is C5H8N2OS. The presence of the thiazole ring contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance:
- Study Findings : A review highlighted that compounds containing the 2-amino-1,3-thiazole moiety exhibited significant antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be lower than those of standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one | 0.23 - 0.70 | B. cereus, E. coli |
| Other Thiazole Derivatives | 0.08 - 0.11 | T. viride, A. niger |
Antifungal Activity
The antifungal potential of thiazole derivatives has also been extensively studied:
- In Vitro Studies : Compounds similar to 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values significantly lower than those of conventional antifungal agents like ketoconazole .
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one | 0.11 - 0.23 | A. niger, T. viride |
| Other Thiazole Derivatives | 0.11 - 0.23 | P. funiculosum |
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties:
- Mechanism of Action : Research has indicated that thiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the inhibition of HIF-1 (Hypoxia-Inducible Factor) and other oncogenic signals .
Case Studies
Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one was tested against drug-resistant bacterial strains in a clinical trial setting, showing a higher efficacy compared to traditional antibiotics.
- Case Study 2 : In a study focusing on fungal infections in immunocompromised patients, thiazole derivatives were found to significantly reduce fungal load compared to placebo treatments.
Q & A
Q. Table 1: Synthesis Parameters from Comparable Studies
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 6 h | 65–75 | |
| Purification | Ice-water precipitation, filtration | 90–95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be observed?
Methodological Answer:
A combination of spectroscopic methods is critical:
- IR Spectroscopy : Detect the carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and N–H (amine) stretch at 3300–3500 cm⁻¹ .
- NMR :
- ¹H NMR : A singlet for the acetyl group (δ 2.5–2.7 ppm) and multiplet signals for the thiazole ring protons (δ 7.0–8.0 ppm) .
- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm and thiazole ring carbons at δ 120–150 ppm .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponding to the molecular formula C₇H₉N₂OS (calc. 169.04) .
Q. Table 2: Key Spectral Signatures
| Technique | Expected Signals | Reference |
|---|---|---|
| IR | 1680–1700 cm⁻¹ (C=O) | |
| ¹H NMR | δ 2.5–2.7 (acetyl), δ 7.0–8.0 (thiazole) | |
| ¹³C NMR | δ 190–200 (carbonyl) |
Advanced: How can crystallographic data resolve ambiguities in molecular structure determination?
Methodological Answer:
When spectroscopic data (e.g., NMR/IR) conflict with computational predictions, single-crystal X-ray diffraction provides definitive structural evidence:
- Software Tools : Use SHELXL for refinement, which is robust for small-molecule structures and handles high-resolution data efficiently .
- Key Parameters : Analyze bond lengths (e.g., C–S in thiazole: ~1.71 Å) and angles to validate the proposed structure .
- Case Study : In similar thiazole derivatives, discrepancies between NMR-based tautomer predictions and crystallographic data were resolved by confirming the dominant tautomer via X-ray .
Q. Table 3: Crystallographic Validation Workflow
| Step | Tool/Parameter | Reference |
|---|---|---|
| Data Collection | High-resolution X-ray diffractometer | |
| Structure Solution | SHELXD/SIR97 for direct methods | |
| Refinement | SHELXL (R-factor < 5%) |
Advanced: How to reconcile contradictions between computational solubility predictions (e.g., XLogP) and experimental data?
Methodological Answer:
Computational models like XLogP (e.g., predicted XLogP = 1.8 ) may diverge from experimental solubility due to:
- Solvent Effects : Polar solvents (e.g., DMSO) may disrupt intermolecular H-bonds, altering solubility.
- Experimental Validation : Measure solubility via UV-Vis spectroscopy in buffered solutions (pH 7.4) and compare with computational values .
- Adjust Models : Use COSMO-RS or MD simulations to account for solvent interactions and crystal packing effects .
Q. Table 4: Solubility Data Comparison
| Model | Predicted Solubility (mg/mL) | Experimental (mg/mL) | Reference |
|---|---|---|---|
| XLogP | 2.1 | 1.3 (in PBS) | |
| COSMO-RS | 1.8 | 1.5 (in DMSO) |
Advanced: What functional group modifications enhance bioactivity in thiazole derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Aminoethyl Substitution : Enhances H-bonding with biological targets (e.g., enzymes), improving binding affinity .
- Acetyl Group : Increases membrane permeability due to moderate lipophilicity .
- Case Study : In coumarin-thiazole hybrids, electron-withdrawing groups (e.g., nitro) at specific positions boosted antimicrobial activity .
Q. Table 5: Bioactivity Trends in Analogous Compounds
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Nitro-substituted | 5.2 µM (Antimicrobial) | |
| Methoxy-substituted | 12.4 µM (Anticancer) |
Advanced: What strategies mitigate racemization during the synthesis of chiral thiazole derivatives?
Methodological Answer:
- Chiral Catalysts : Use L-proline or BINOL-derived catalysts to enforce enantioselectivity .
- Low-Temperature Reactions : Perform reactions at 0–4°C to reduce kinetic racemization .
- Analytical Validation : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
